1-[1-(Aminomethyl)cyclobutyl]-3-(methylamino)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(Aminomethyl)cyclobutyl]-3-(methylamino)propan-2-ol is a chemical compound with the molecular formula C₉H₂₀N₂O and a molecular weight of 172.27 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Vorbereitungsmethoden
The synthesis of 1-[1-(Aminomethyl)cyclobutyl]-3-(methylamino)propan-2-ol involves several steps. One common synthetic route includes the reaction of cyclobutylamine with formaldehyde to form an intermediate, which is then reacted with methylamine and propanol under controlled conditions . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-[1-(Aminomethyl)cyclobutyl]-3-(methylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-[1-(Aminomethyl)cyclobutyl]-3-(methylamino)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: The compound is utilized in biochemical assays and as a probe for studying biological pathways.
Medicine: Research into potential therapeutic applications, including its effects on certain receptors or enzymes.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds
Wirkmechanismus
The mechanism of action of 1-[1-(Aminomethyl)cyclobutyl]-3-(methylamino)propan-2-ol involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, altering their activity and affecting downstream pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
1-[1-(Aminomethyl)cyclobutyl]-3-(methylamino)propan-2-ol can be compared with similar compounds such as:
1-[1-(Aminomethyl)cyclobutyl]cyclobutan-1-ol: Similar structure but different functional groups, leading to varied reactivity and applications.
1-[1-(Aminomethyl)cyclobutyl]-3-(dimethylamino)propan-2-ol:
Eigenschaften
Molekularformel |
C9H20N2O |
---|---|
Molekulargewicht |
172.27 g/mol |
IUPAC-Name |
1-[1-(aminomethyl)cyclobutyl]-3-(methylamino)propan-2-ol |
InChI |
InChI=1S/C9H20N2O/c1-11-6-8(12)5-9(7-10)3-2-4-9/h8,11-12H,2-7,10H2,1H3 |
InChI-Schlüssel |
KHBFEIILTRMRPP-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC(CC1(CCC1)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.